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Compound of Interest

Compound Name: 5-Chloro-3-hydroxypicolinonitrile

Cat. No.: B1398180 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-3-
hydroxypicolinonitrile

This guide provides a comprehensive technical overview of 5-Chloro-3-
hydroxypicolinonitrile, a heterocyclic building block of significant interest to researchers in

medicinal chemistry and drug development. The document delves into its core chemical

properties, reactivity, synthesis, and potential applications, offering field-proven insights

grounded in established scientific principles.

Introduction: A Versatile Scaffold for Discovery
5-Chloro-3-hydroxypicolinonitrile, with the IUPAC name 5-chloro-3-hydroxypyridine-2-

carbonitrile, is a multi-functionalized pyridine derivative.[1] The pyridine ring is a "privileged"

structural motif, integral to a substantial number of FDA-approved drugs.[2][3] This compound's

unique arrangement of a chloro group, a hydroxyl group, and a nitrile group on the pyridine

core makes it a highly versatile starting material for the synthesis of diverse compound

libraries. The strategic placement of these functional groups allows for selective modification,

providing a robust platform for structure-activity relationship (SAR) studies in drug discovery

programs.[4][5] The nitrile moiety, in particular, is increasingly valued in medicinal chemistry for

its ability to act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, often

enhancing target binding affinity and improving pharmacokinetic profiles.[6][7]

Physicochemical and Spectroscopic Profile
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Precise characterization is the bedrock of reproducible research. The fundamental properties of

5-Chloro-3-hydroxypicolinonitrile are summarized below. While some experimental data is

limited in publicly available literature, predicted values from reliable computational models

provide a strong baseline for experimental design.

Core Chemical Properties
Property Value Source

IUPAC Name
5-chloro-3-hydroxypyridine-2-

carbonitrile
PubChem[1]

CAS Number 202186-21-8 BLD Pharm[8]

Molecular Formula C₆H₃ClN₂O PubChem[1]

Molecular Weight 154.55 g/mol PubChem[1]

Boiling Point 410.7 ± 45.0 °C (Predicted) ChemicalBook[9]

Density 1.52 ± 0.1 g/cm³ (Predicted) ChemicalBook[9]

pKa 0.30 ± 0.20 (Predicted) ChemicalBook[9]

XLogP3-AA 1.7 (Computed) PubChem[1]

Spectroscopic Characterization (Expected)
While a definitive, published spectrum for this specific molecule is not readily available, data

from closely related analogs, such as 3-hydroxy-4-substituted picolinonitriles, allows for an

expert prediction of its key spectral features.[10] Commercial suppliers confirm the availability

of characterization data (NMR, HPLC, LC-MS) upon request.[8]

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic

region, corresponding to the two protons on the pyridine ring. These signals will appear as

doublets due to coupling with each other. A broad singlet corresponding to the hydroxyl

proton will also be present, the chemical shift of which may vary depending on the solvent

and concentration.

¹³C NMR: The carbon NMR spectrum should display six unique signals for the six carbon

atoms in the molecule. The carbon atom of the nitrile group (C≡N) will have a characteristic
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chemical shift in the 115-120 ppm range. The carbons attached to the electronegative

chlorine, oxygen, and ring nitrogen atoms will also show distinct and predictable shifts.

FTIR: The infrared spectrum will be characterized by several key absorbances. A sharp,

strong peak around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretch.[10] A broad

absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the

hydroxyl group. Additional peaks in the 1400-1600 cm⁻¹ region will represent the C=C and

C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the

molecular formula by providing a highly accurate mass measurement. The mass spectrum

would show a characteristic isotopic pattern for the [M]+ and/or [M+H]⁺ ions due to the

presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Chloro-3-hydroxypicolinonitrile stems from the distinct reactivity of

its three functional groups. Understanding these reactivities is crucial for designing efficient

synthetic routes.

Principles of Reactivity
The reactivity is governed by the electronic nature of the pyridine ring and its substituents.

Pyridine Ring Activation: The electron-withdrawing nature of the ring nitrogen deactivates the

pyridine system towards electrophilic substitution but strongly activates it for nucleophilic

aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions.[11][12]

Chloro Group (C5-position): The chlorine at the 5-position is meta to the ring nitrogen. It does

not benefit from the strong resonance stabilization of the Meisenheimer intermediate that

occurs when the leaving group is at the 2- or 4-position.[11][13] Therefore, this chlorine is

significantly less reactive towards standard SNAr compared to a chloro group at the 2- or 4-

position, making it suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig).

Hydroxyl Group (C3-position): The phenolic hydroxyl group is acidic and can be readily

deprotonated to form an alkoxide. This allows for O-alkylation or O-acylation reactions to
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introduce a wide variety of substituents.

Nitrile Group (C2-position): The cyano group is a versatile functional handle. It can be

hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with

organometallic reagents to form ketones.[10]

Substituted Isoxazole Precursor

Step 1: Gold(I)-Catalyzed Cyclization

Isoxazolopyridine Intermediate

Step 2: Base-Mediated Rearrangement
(N-O Bond Cleavage)

Target 3-Hydroxypicolinonitrile

Purification
(Aqueous Workup & Chromatography)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-hydroxypicolinonitrile derivatives.

Step-by-Step Methodology:

Reaction Setup: To a solution of the appropriate isoxazolopyridine intermediate (1.0 eq) in

dry methanol (MeOH, ~0.02 M), add potassium carbonate (K₂CO₃, 1.5 eq).
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Causality: Methanol serves as the solvent. K₂CO₃ is a mild base that facilitates the N-O

bond cleavage and subsequent rearrangement to the more stable pyridine ring system.

[10]2. Heating: Stir the reaction mixture at 60 °C for approximately 30-60 minutes. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Causality: Heating provides the necessary activation energy for the rearrangement

reaction to proceed at a practical rate.

Quenching and Extraction: Cool the mixture to room temperature. Carefully quench the

reaction by adding 1 M aqueous HCl until the solution is acidic (pH ~5-6).

Causality: The acid neutralizes the base and protonates the product, preparing it for

extraction.

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x

volumes). Combine the organic layers.

Causality: The product is more soluble in the organic solvent (ethyl acetate) than in the

aqueous phase, allowing for its separation from inorganic salts.

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium

sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (in vacuo).

Causality: MgSO₄ removes residual water from the organic phase. Evaporation of the

solvent yields the crude product.

Purification: Purify the crude material by column chromatography on silica gel to afford the

final 5-Chloro-3-hydroxypicolinonitrile.

Causality: Chromatography separates the desired product from any unreacted starting

materials or side products, yielding a high-purity compound suitable for further use.

Applications in Drug Discovery and Research
This scaffold is not an end-product but a starting point for innovation. Its value lies in its

potential as a core component of novel therapeutic agents.
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Role as a Privileged Scaffold
The picolinonitrile framework is a key component in numerous biologically active compounds.

Its derivatives have been investigated for a wide range of therapeutic targets. The presence of

multiple, orthogonally-reactive functional groups allows for the rapid generation of a library of

analogs for high-throughput screening.

Hypothetical Therapeutic Application
Many kinase inhibitors, for example, feature a heterocyclic core that forms key hydrogen bonds

within the ATP-binding pocket of the enzyme. A drug candidate derived from 5-Chloro-3-
hydroxypicolinonitrile could be envisioned to function in a similar manner.
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Hypothetical Kinase Inhibition Pathway
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Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
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In this model, the nitrile and hydroxyl groups could serve as hydrogen bond donors/acceptors

to interact with the hinge region of the kinase, while the rest of the molecule could be

functionalized via the chloro-position to achieve selectivity and potency by extending into other

pockets of the active site.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Chloro-3-hydroxypicolinonitrile is

essential. While a specific MSDS is not widely published, data from analogous compounds like

5-Chloro-3-hydroxypyridine and other chloropyridines provides a strong basis for safety

protocols. [14][15][16]

Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, cause

serious eye irritation, and may cause respiratory irritation. [15][16]* Personal Protective

Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with

side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after

handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents and incompatible materials.

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations at an approved waste disposal plant.

Conclusion
5-Chloro-3-hydroxypicolinonitrile represents a potent tool in the arsenal of the modern

medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic

profile, and versatile, multi-point reactivity make it an ideal scaffold for the synthesis of novel

molecular entities. By providing distinct handles for both nucleophilic substitution and metal-

catalyzed cross-coupling, it enables the systematic exploration of chemical space, accelerating

the journey from hit identification to lead optimization in drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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